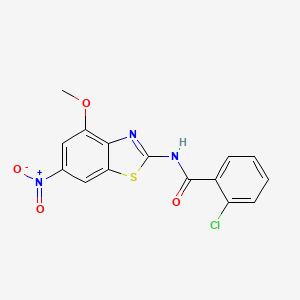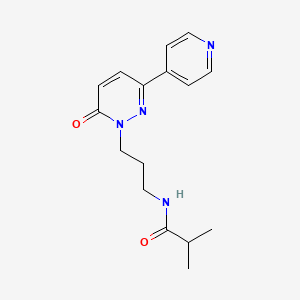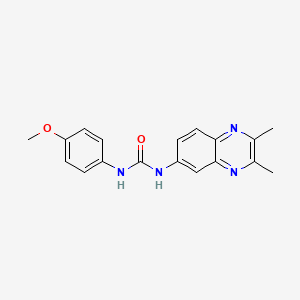![molecular formula C14H15NO3S B2725342 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone CAS No. 338964-28-6](/img/structure/B2725342.png)
4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone” is a chemical compound with a complex structure . It is a derivative of pyridinone, which is a class of compounds that contain a pyridine ring, a type of aromatic heterocyclic ring, and a ketone functional group .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of a similar compound, “2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole”, was achieved by the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N, N-bis(dimethylamino)dimethylsilane .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as X-ray diffraction . The structure of the compound is further confirmed by these techniques .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, a similar compound, “pinacol boronic esters”, undergoes a catalytic protodeboronation utilizing a radical approach . This reaction is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
A study explored the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups, used in preparing fluorinated polyamides with pyridine and sulfone moieties. These polymers showed amorphous nature, excellent solubility in organic solvents, high glass transition temperatures, thermal stability, and could be cast into transparent, flexible films with low dielectric constants, showcasing their potential in electronic materials (Xiao-Ling Liu et al., 2013).
Sulfolene Pyridinones as Precursors
Another research focused on converting 2(1H)-Pyrazinones into sulfolene pyridinones, serving as precursors for pyridinone ortho-quinodimethanes, further reacting to form Diels–Alder adducts. This demonstrates the compound's utility in organic synthesis, providing a versatile approach for constructing complex molecular architectures (T. Govaerts et al., 2002).
Quantum Chemical and Steered Molecular Dynamics Studies
A study designed a dimethyl(pyridin-2-yl)sulfonium based oxime aiming to reverse the aging process of organophosphorus inhibited AChE and reactivate the aged-AChE adduct. This research showcases the compound's application in biochemistry, particularly in developing antidotes for organophosphorus poisoning (N. Chandar et al., 2014).
Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride
Innovative research synthesized an ionic liquid, sulfonic acid functionalized pyridinium chloride, showcasing its use as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of various organic compounds. This highlights the compound's significance in green chemistry and catalysis (A. R. Moosavi‐Zare et al., 2013).
Applications in High-Temperature PEMFC
A series of polybenzimidazoles containing 4-phenyl phthalazinone moieties were synthesized, indicating their potential applications in high-temperature proton exchange membranes (PEMFCs), showcasing the compound's relevance in energy and fuel cell technology (Xiuping Li et al., 2012).
Propriétés
IUPAC Name |
4,6-dimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-9-4-6-12(7-5-9)19(17,18)13-10(2)8-11(3)15-14(13)16/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJBLOXAJVYXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666230 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2725264.png)



![6-Cyano-N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2725269.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2725273.png)
![5-(5-Bromopyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2725275.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2725278.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)